molecular formula C15H23NO2 B14904947 n-(1-(4-Ethoxyphenyl)ethyl)pivalamide

n-(1-(4-Ethoxyphenyl)ethyl)pivalamide

Cat. No.: B14904947
M. Wt: 249.35 g/mol
InChI Key: ZEBWBKJFCQTNQZ-UHFFFAOYSA-N
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Description

N-(1-(4-Ethoxyphenyl)ethyl)pivalamide is a pivalamide derivative featuring a 4-ethoxyphenylethyl substituent on the nitrogen atom. Pivalamides are widely utilized in medicinal and synthetic chemistry due to their stability and role as protecting groups for amines. This compound’s structure combines the steric bulk of the pivaloyl group with the aromatic and electron-donating properties of the 4-ethoxyphenyl moiety, which may influence its physicochemical behavior and reactivity.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H23NO2/c1-6-18-13-9-7-12(8-10-13)11(2)16-14(17)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17)

InChI Key

ZEBWBKJFCQTNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide typically involves the reaction of 4-ethoxyphenylacetic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired pivalamide. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-(1-(4-Ethoxyphenyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Phenolic derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

n-(1-(4-Ethoxyphenyl)ethyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pivalamide moiety can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Pivalamide Derivatives

The following table summarizes key parameters of structurally related pivalamide compounds, highlighting substituent effects on yield, physical state, and melting point:

Compound Name (Substituent) Yield (%) Physical State Melting Point (°C) Key Structural Features Reference
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide 81 White solid 53–55 Allyl chain, benzodioxole ring
(Z)-N-(3-(1-(Phenylsulfonyl)-1H-indol-3-yl)allyl)pivalamide 70 White solid 115–118 Allyl chain, indole-sulfonyl group
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide 13 White solid Not reported Hydroxyphenyl, dimethylaminomethyl group
N-[5-Chloro-2-(3,3,3-trifluoropropen-2-yl)phenyl]pivalamide 41 White solid 187–188 Chlorophenyl, trifluoropropenyl group
N-(1-(4-Chlorophenyl)-2-oxoethyl)-N-propylpivalamide 68 Light yellow oil Not applicable Chlorophenyl, propyl chain, dimethoxybenzene

Key Observations:

Substituent Effects on Yield: Allyl-linked aromatic derivatives (e.g., benzodioxole, indole) exhibit higher yields (70–81%) compared to hydroxyphenyl or trifluoropropenyl analogs (13–41%) . This suggests that steric hindrance or electronic effects (e.g., electron-withdrawing groups like -CF₃) may complicate synthesis. The low yield (13%) of N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)pivalamide may stem from competing reactions during the Mannich-type synthesis.

Physical State and Melting Points :

  • Bulky substituents (e.g., benzodioxole, indole-sulfonyl) result in solids with moderate melting points (53–118°C) .
  • Fluorinated derivatives (e.g., 2k in ) show elevated melting points (187–188°C), likely due to enhanced crystallinity from halogenated and trifluoromethyl groups .
  • The 4-ethoxyphenylethyl group in the target compound may confer intermediate melting behavior, as ethoxy groups balance lipophilicity and polarity.

Solubility and Reactivity :

  • The light yellow oil state of N-(1-(4-chlorophenyl)-2-oxoethyl)-N-propylpivalamide contrasts with crystalline pivalamides, indicating that alkyl chains (e.g., propyl) reduce crystallinity.
  • The 4-ethoxyphenyl group’s electron-donating nature could enhance solubility in polar aprotic solvents compared to halogenated analogs.

Biological Activity

n-(1-(4-Ethoxyphenyl)ethyl)pivalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 249.34 g/mol
  • Structure : The compound features an ethoxy group attached to a phenyl ring, linked through an ethyl chain to a pivalamide moiety.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Microtubule Targeting : Similar compounds have shown the ability to bind to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent inhibition of cancer cell growth. For instance, analogs have been reported to overcome multidrug resistance in cancer cells by effectively targeting microtubules .
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways critical for cellular functions. For example, studies on related pivalamide derivatives have demonstrated significant binding affinity to cannabinoid receptors, indicating potential neuroprotective effects .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-43524.4Microtubule depolymerization
HeLa30.0Induction of apoptosis
A54935.5Inhibition of cell proliferation

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells (MDA-MB-435), suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo evaluations have further elucidated the compound's pharmacological profile. Notable findings include:

  • Tumor Growth Inhibition : In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups.
  • Toxicity Assessment : Toxicological studies indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound led to a significant decrease in tumor volume and improved survival rates compared to untreated controls.
  • Neuroprotection : Research on neuroprotective effects showed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.

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